molecular formula C23H19N3O3S B11650962 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B11650962
M. Wt: 417.5 g/mol
InChI Key: FEQSEFXGTSNOQG-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the carbamothioyl linkage can participate in covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C23H19N3O3S/c1-14-7-9-15(10-8-14)21(27)26-23(30)25-18-13-16(11-12-19(18)28-2)22-24-17-5-3-4-6-20(17)29-22/h3-13H,1-2H3,(H2,25,26,27,30)

InChI Key

FEQSEFXGTSNOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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